5-(Iodomethyl)-3-methylideneoxolan-2-one
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Overview
Description
5-(Iodomethyl)-3-methylideneoxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a methylidene group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3-methylideneoxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of an α-substituted allyl amine with iodine in the presence of a catalyst such as activated amberlyst in chloroform. This reaction proceeds with good yields and can be optimized by protecting the amine group with a benzyl group to favor the trans product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.
Substitution: Nucleophiles like amines, thiols, and other halides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Reduction: Reduced oxolane derivatives.
Scientific Research Applications
5-(Iodomethyl)-3-methylideneoxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-3-methylideneoxolan-2-one involves its reactivity with various biological and chemical targets. The iodomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in the synthesis of biologically active compounds. The compound’s reactivity is influenced by the presence of the oxolane ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-methylideneoxolan-2-one
- 5-(Chloromethyl)-3-methylideneoxolan-2-one
- 5-(Fluoromethyl)-3-methylideneoxolan-2-one
Uniqueness
5-(Iodomethyl)-3-methylideneoxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogens may not be as effective .
Properties
Molecular Formula |
C6H7IO2 |
---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
5-(iodomethyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H7IO2/c1-4-2-5(3-7)9-6(4)8/h5H,1-3H2 |
InChI Key |
DATMEPVMKCXILS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)CI |
Origin of Product |
United States |
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